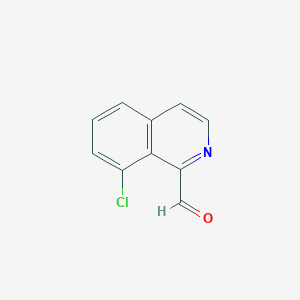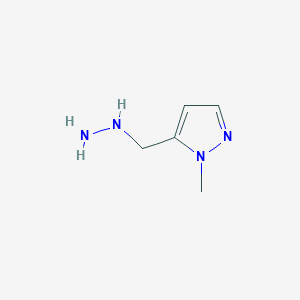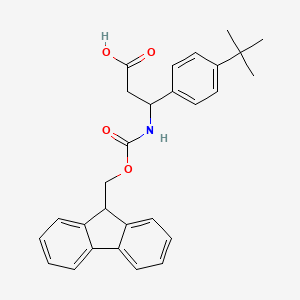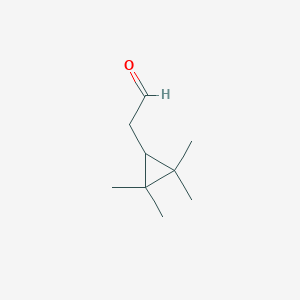
2,2,3,3-Tetramethylcyclopropaneacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and an acetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane with a formylating agent under controlled conditions to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid.
Reduction: 2-(2,2,3,3-Tetramethylcyclopropyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropyl ring may also influence the compound’s reactivity and interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: An analog with a carboxylic acid group instead of an aldehyde group.
2,2,3,3-Tetramethylcyclopropylmethanol: An analog with a hydroxyl group instead of an aldehyde group.
2,2,3,3-Tetramethylcyclopropylamine: An analog with an amine group instead of an aldehyde group.
Uniqueness
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde is unique due to the presence of both a highly strained cyclopropyl ring and a reactive aldehyde group
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-8(2)7(5-6-10)9(8,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
WWIGWWRNURLVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


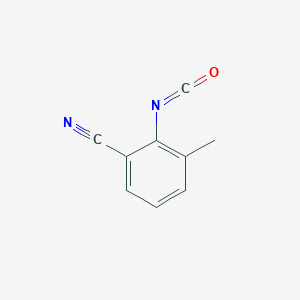
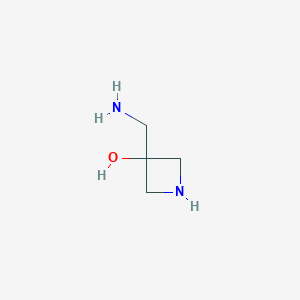
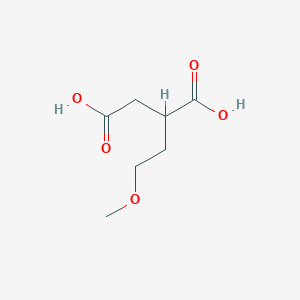
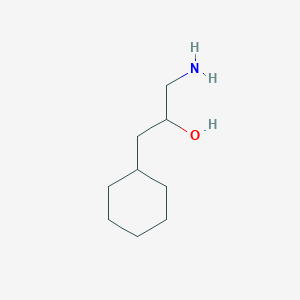
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
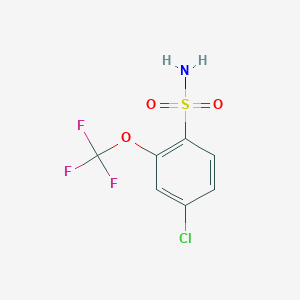

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
